molecular formula C9H10O3 B1297639 2-Methoxy-4-methylbenzoic acid CAS No. 704-45-0

2-Methoxy-4-methylbenzoic acid

Cat. No. B1297639
CAS RN: 704-45-0
M. Wt: 166.17 g/mol
InChI Key: SOWDWUPMHVDZGL-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzoic acid is a trisubstituted aromatic compound . It has the molecular formula C9H10O3 and a molecular weight of 166.17 . The compound is also known as 2-methylanisic acid .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methylbenzoic acid can be represented by the SMILES string COc1cc(C)ccc1C(O)=O . This indicates that the molecule contains a methoxy group (OCH3), a methyl group (CH3), and a carboxylic acid group (COOH) attached to a benzene ring.


Physical And Chemical Properties Analysis

2-Methoxy-4-methylbenzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 308.7±22.0 °C at 760 mmHg, and a flash point of 125.6±15.8 °C . It has a molar refractivity of 44.7±0.3 cm3, and a molar volume of 142.2±3.0 cm3 .

Scientific Research Applications

Polyaniline Doping

2-Methoxy-4-methylbenzoic acid is used as a dopant for polyaniline. Research has shown that substituted benzoic acids can significantly enhance the electrical conductivity of polyaniline when mixed in a common solvent. The resulting polyaniline-benzoic acid salts demonstrate improved properties, as evidenced by various characterization techniques like Fourier transform infra-red, X-ray diffraction spectroscopy, and thermogravimetric analysis (Amarnath & Palaniappan, 2005).

Quantum Chemical Calculations

The compound has been subject to quantum chemical calculations to optimize its structure and analyze its properties. Studies involving Density Functional Theory have been conducted to determine molecular characteristics such as dipole moments, HOMO-LUMO energy, and molecular electrostatic potential. These calculations are crucial in understanding the chemical behavior and potential applications of the compound (Kotan & Yuksek, 2021).

Thermogravimetric Analysis and Calorimetry

2-Methoxy-4-methylbenzoic acid derivatives have been analyzed using thermogravimetric analysis and calorimetry. These studies are important to understand the thermal stability and decomposition patterns of the compound and its complexes, which is vital for its application in various thermal processes and materials science (Brzyska & Ożga, 2004).

Synthesis and Reactivity Studies

The compound has been synthesized and its reactivity studied using semi-empirical methods. These methods provide insights into the stability and reactivity of the compound, which are essential for its application in the synthesis of more complex molecules or in various industrial processes (Arsyad et al., 2021).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be handled with personal protective equipment, and contact with skin, eyes, and respiratory system should be avoided .

properties

IUPAC Name

2-methoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWDWUPMHVDZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344470
Record name 2-Methoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylbenzoic acid

CAS RN

704-45-0
Record name 2-Methoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-methylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-4-methylbenzoic acid (25 g, 0.164 mol) in acetone (350 mL) was added K2CO3 (68 g, 0.492 mmol) followed by MeI (41 mL, 0.656 mmol) and the reaction mixture heated at reflux for 48 hrs. After cooling to r.t. the reaction mixture was filtered and the filtrate was evaporated to give the crude methyl 2-methoxy-4-methylbenzoate. KOH (11.3 g, 1.2 eq) was dissolved in MeOH (300 mL) and the crude ester was added to the mixture and the solution heated at reflux 48 hrs. After cooling the reaction mixture was acidified with aq. HCl (1N) and extracted with ethyl acteate. The organic layer was washed with brine, dried over MgSO4, filtered and evaporated. The residue was triturated with Ethyl acetate/Hexane to give 20 g of 2-methoxy-4-methylbenzoic acid as a cream white solid (85% yield)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
41 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A stirred mixture of 2-hydroxy-4-methylbenzoic acid (75 g, 0.50 mol), sodium hydroxide (42 g, 1.0 mol) and water (250 ml) was cooled to 10° C. and treated dropwise with dimethyl sulphate (126 g, 1.0 mol). The mixture was stirred for 6 days, poured into water (4000 ml), acidified with sulfuric acid and extracted with dichloromethane (4×600 ml). The extracts were combined, washed with water, dried over sodium sulfate and the solvent was evaporated off under reduced pressure. The resulting oil was treated with aqueous sodium hydroxide (1000 ml of 2M) and heated under reflux for 2 hours. The mixture was acidified with hydrochloric acid and extracted with dichloromethane (3×300 ml). The combined extracts were dried over sodium sulfate and the solvent was evaporated off under reduced pressure to give the crude product as an oil. The crude product was purified by column chromatography (silica gel, chloroform) and recrystallized from chloroform-hexane to yield 2-methoxy-4-methylbenzoic acid as a colorless crystalline solid, having a melting point of 108°-109° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
ANM Al-Sharify, NNA Jafar, AK Madlool - Iraqi National Journal of Chemistry, 2014 - iasj.net
… The synthesis of compound 3 was carried out by mixing 2-methoxy-4methylbenzoic acid 1 (500mg, 3.01mmole) dissolving in acetonitrile (CH3CN) (30 ml), …
Number of citations: 1 www.iasj.net
P Hu, J Kan, W Su, M Hong - Organic Letters, 2009 - ACS Publications
… 2-Methoxy-4-methylbenzoic acid that is less … of 2-methoxy-4-methylbenzoic acid. In contrast, 4-methoxy-2-methylbenzoic acid, a positional isomer of 2-methoxy-4-methylbenzoic acid, …
Number of citations: 178 pubs.acs.org
IA Degen - Applied Spectroscopy, 1968 - opg.optica.org
Methoxy compounds, including methyl carboxylic esters, exhibit a weak band in the 2860–2800 cm^−1 region of the infrared spectrum, which is diagnostic for the methoxyl group. The …
Number of citations: 19 opg.optica.org
S Nakajima - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
… , which was identical with the synthetic 2—methoxy~4—methylbenzoic acid. Consequently, it has … It was identified with 2—methoxy—4—methylbenzoic acid*7 by a mixed fusion and a …
Number of citations: 2 www.jstage.jst.go.jp
AW Walde - The Journal of Physical Chemistry, 2002 - ACS Publications
DISCUSSION As predicted, the m-and p-toluic acids are weaker than benzoic acid. On the assumption that rotation is unrestricted, o-toluic acid should be weaker than benzoic acid; …
Number of citations: 0 pubs.acs.org
M Schlosser, P Maccaroni, E Marzi - Tetrahedron, 1998 - Elsevier
… e) The main component is 2-methoxy-4-methylbenzoic acid, no trace of the other ortho substituted derivative, 2-methoxy-6-methylbenzoic acid, being detected. f) Two molar equivalents …
Number of citations: 45 www.sciencedirect.com
RH Bower, JP Lambooy - Journal of Medicinal Chemistry, 1969 - ACS Publications
Nuclear monomethyl-substituted o-tymsmes havebeen prepared from the corresponding azlactones via the benzamidociimamic acids and the benzoylamino acids or by direct, …
Number of citations: 1 pubs.acs.org
T Hattori, T Suzuki, N Hayashizaka, N Koike… - Bulletin of the Chemical …, 1993 - journal.csj.jp
… Novák and Salemink utilized the Meyers reaction to effect this transformation by first converting 2-methoxy-4-methylbenzoic acid to a oxazoline 9 and then reacting it with 2,6-dimethoxy-…
Number of citations: 43 www.journal.csj.jp
H Kurata, K Kusumi, K Otsuki, R Suzuki… - Journal of Medicinal …, 2017 - ACS Publications
… The same procedure as 9f was performed using 2-methoxy-4-methylbenzoic acid 25 (1.70 g, 10.0 mmol), BH 3 ·THF complex (1.0 mol/L, 15.0 mL, 15.0 mmol), THF (10 mL) to yield 9l (…
Number of citations: 19 pubs.acs.org
J Zhou, P Hu, M Zhang, S Huang… - … –A European Journal, 2010 - Wiley Online Library
… towards decarboxylation at 80 C, elevated temperature and a higher Pd loading were required to achieve good yields in the reactions involving 2-methoxy-4-methylbenzoic acid and 3-…

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